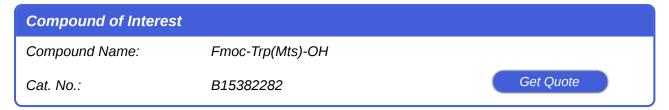


Fmoc-Trp(Mts)-OH: A Technical Guide for Advanced Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-Trp(Mts)-OH**, a protected amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The guide covers its chemical properties, application in preventing side reactions, and detailed experimental protocols for its use.

Core Data Presentation

The fundamental properties of **Fmoc-Trp(Mts)-OH** are summarized in the table below for quick reference.

| Property | Value |
|--------------------|---|
| Full Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-in-2- mesitylenesulfonyl-L-tryptophan |
| Abbreviation | Fmoc-Trp(Mts)-OH |
| Molecular Formula | C35H32N2O6S |
| Molecular Weight | 608.7 g/mol [1] |
| CAS Number | Not publicly available |



Introduction to Indole Protection in Tryptophan Synthesis

The indole side chain of tryptophan is susceptible to modification during the acidic conditions of peptide cleavage from the resin in Fmoc-based solid-phase peptide synthesis. To mitigate these undesirable side reactions, protection of the indole nitrogen is crucial. The mesitylene-2-sulfonyl (Mts) group serves as a robust protecting group for this purpose. The electron-withdrawing nature of the Mts group reduces the nucleophilicity of the indole ring, thereby protecting it from alkylation and other acid-catalyzed side reactions.

Experimental Protocols

The following sections detail the methodologies for the incorporation of **Fmoc-Trp(Mts)-OH** into a peptide sequence and the subsequent removal of the Mts protecting group.

General Coupling Protocol for Fmoc-Trp(Mts)-OH in SPPS

The coupling of **Fmoc-Trp(Mts)-OH** to the N-terminus of the growing peptide chain on a solid support follows standard Fmoc-SPPS procedures.

- Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resinbound peptide by treating it with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
- Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
- Activation and Coupling:
 - In a separate vessel, dissolve Fmoc-Trp(Mts)-OH (typically 3-5 equivalents relative to the resin substitution) in DMF.



- Add a coupling agent, such as HBTU (3-5 equivalents), and a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).
- Allow the activation to proceed for a few minutes.
- Add the activated Fmoc-Trp(Mts)-OH solution to the washed resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.
- Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- Repeat Cycle: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Deprotection of the Mesitylene-2-sulfonyl (Mts) Group

The Mts group is stable under the conditions used for the removal of the N-terminal Fmoc group (20% piperidine in DMF). Its removal is typically performed concurrently with the final cleavage of the peptide from the resin using strong acidic conditions.

Method 1: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

This method is effective for the removal of the Mts group.

- Preparation of Cleavage Cocktail: Prepare a cleavage cocktail consisting of 1 M
 trifluoromethanesulfonic acid and thioanisole in a 1:1 ratio in trifluoroacetic acid (TFA).
- Cleavage Reaction: Treat the resin-bound peptide with the cleavage cocktail for 2-4 hours at room temperature.
- Peptide Precipitation: Following the cleavage, precipitate the peptide by adding cold diethyl ether.
- Isolation and Purification: Isolate the precipitated peptide by centrifugation, wash with cold diethyl ether, and then purify using standard techniques such as reverse-phase highperformance liquid chromatography (RP-HPLC).



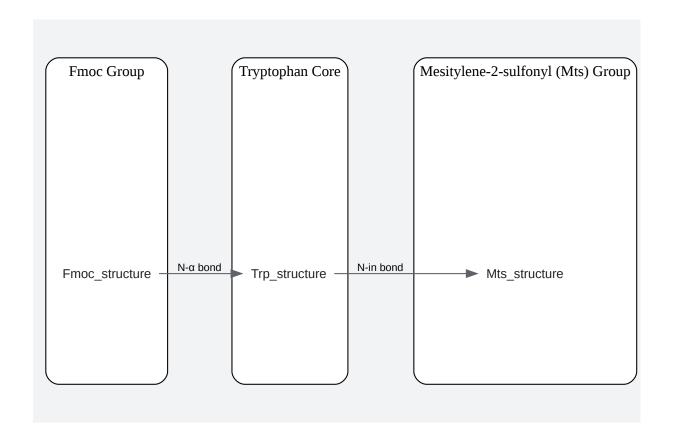
Method 2: Hydrogen Fluoride (HF) Cleavage

HF is also a viable reagent for the cleavage of the Mts group.

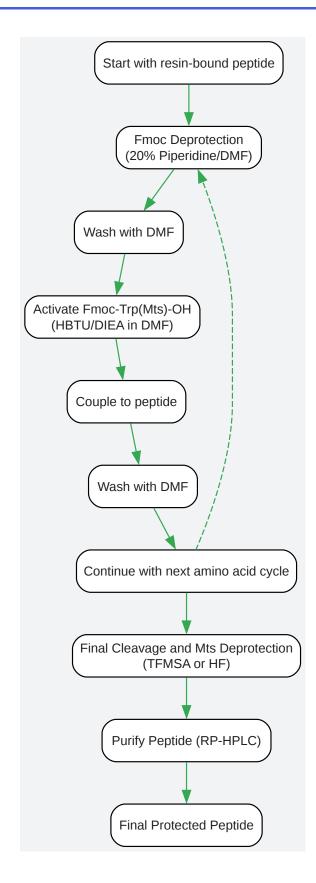
- HF Apparatus: This procedure must be carried out in a specialized and properly ventilated
 HF cleavage apparatus due to the hazardous nature of hydrogen fluoride.
- Cleavage Reaction: Treat the dried peptide-resin with liquid HF, typically with a scavenger such as anisole, for 1-2 hours at 0 °C.
- HF Removal: After the reaction, remove the HF under a stream of nitrogen.
- Peptide Extraction and Purification: Extract the cleaved peptide from the resin using a suitable solvent (e.g., TFA or acetic acid), precipitate with cold diethyl ether, and purify by RP-HPLC.

Visualizations Chemical Structure of Fmoc-Trp(Mts)-OH

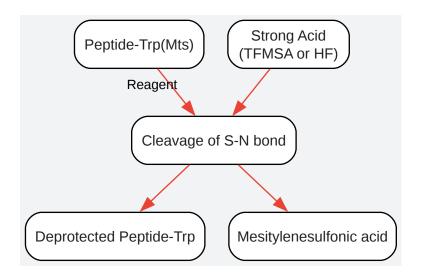












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References

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